molecular formula C25H23N3O3 B10975037 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide

2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide

Cat. No.: B10975037
M. Wt: 413.5 g/mol
InChI Key: HRYBUGLSWPXKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the chemical formula C₁₄H₁₃NO , belongs to the class of benzamides. Specifically, it is N-(4-methylphenyl)-benzamide . The structure features an oxadiazole ring and a phenylethyl group, making it intriguing for various applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps

    Oxadiazole Formation: Start with 4-methylbenzohydrazide and react it with glyoxylic acid to form the oxadiazole ring.

    Etherification: Introduce the phenylethyl group by reacting the oxadiazole intermediate with phenethyl bromide.

    Amide Formation: Finally, amidate the resulting compound with benzoyl chloride to obtain the target compound.

Industrial Production:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

    Reduction: Reduction of the oxadiazole ring or other functional groups is also feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Alkyl halides or aryl halides.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure.

    Chemical Biology: Studying its interactions with biological targets.

    Industry: As a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular pathways.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C25H23N3O3/c1-17-12-14-20(15-13-17)24-27-23(31-28-24)16-30-22-11-7-6-10-21(22)25(29)26-18(2)19-8-4-3-5-9-19/h3-15,18H,16H2,1-2H3,(H,26,29)

InChI Key

HRYBUGLSWPXKIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.